
methyl(2R)-2-amino-3-bromopropanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2R)-2-amino-3-bromopropanoatehydrochloride typically involves the bromination of methyl(2R)-2-amino-3-hydroxypropanoate followed by the conversion of the hydroxyl group to a bromine atom. This can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of protective groups and chiral catalysts can also be employed to improve the selectivity and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of methyl(2R)-2-amino-3-azidopropanoate or methyl(2R)-2-amino-3-thiopropanoate.
Reduction: Formation of methyl(2R)-2-amino-3-hydroxypropanoate.
Oxidation: Formation of methyl(2R)-2-nitro-3-bromopropanoate.
Applications De Recherche Scientifique
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl(2R)-2-amino-3-bromopropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, facilitating the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl(2R)-2-amino-3-chloropropanoatehydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl(2R)-2-amino-3-iodopropanoatehydrochloride: Similar structure but with an iodine atom instead of bromine.
Methyl(2R)-2-amino-3-fluoropropanoatehydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions more readily compared to its chlorine, iodine, or fluorine counterparts. This makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C4H9BrClNO2 |
|---|---|
Poids moléculaire |
218.48 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
Clé InChI |
LQPHPJFRFZRDGH-DFWYDOINSA-N |
SMILES isomérique |
COC(=O)[C@H](CBr)N.Cl |
SMILES canonique |
COC(=O)C(CBr)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
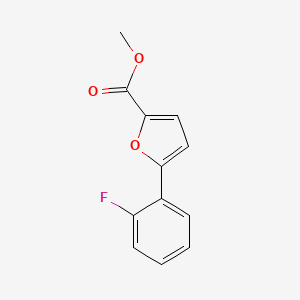
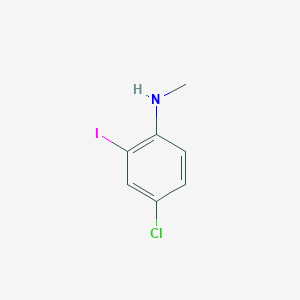
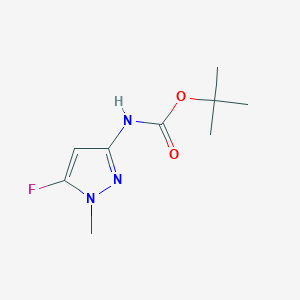
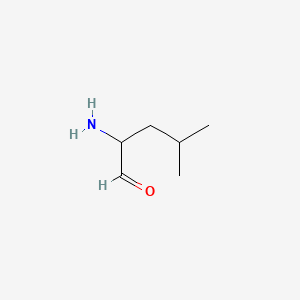
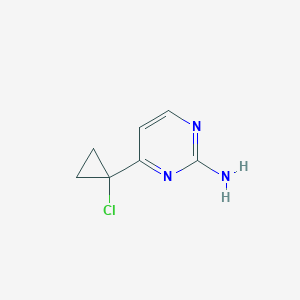
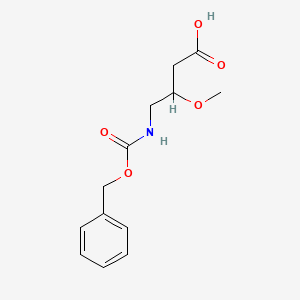
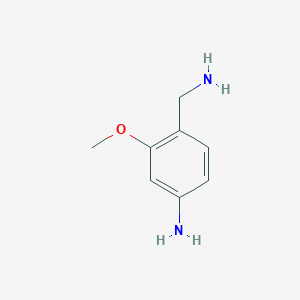
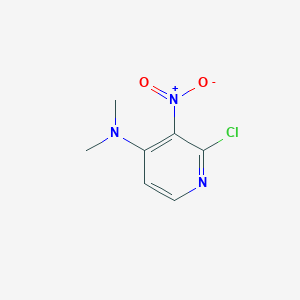


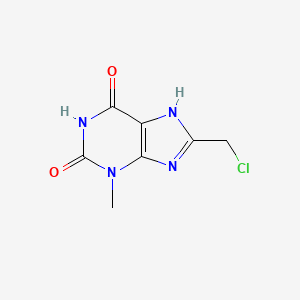
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
